Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a complex organic compound featuring a unique combination of functional groups, including an alkyne, isocyanate, and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper chloride, with the reaction mixture being heated to around 65°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using visible light and molecular oxygen.
Substitution: It can participate in substitution reactions, particularly at the isocyanate and alkyne functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Copper chloride: Used as a catalyst in cyclocondensation reactions.
Phenyl isothiocyanate: Reacts with the compound to form benzimidazole derivatives.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as benzimidazole derivatives, which have significant biological activity .
Scientific Research Applications
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its ability to act as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play crucial roles in its chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: Used in the synthesis of imidazo[1,2-a]pyridines.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: Used in the synthesis of thiazolo[3,2-a]benzimidazoles.
Uniqueness
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse products with significant biological activities .
Properties
CAS No. |
76203-16-2 |
---|---|
Molecular Formula |
C11H7NO2S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
prop-2-ynyl 2-isocyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H7NO2S/c1-3-6-14-11(13)10(12-2)8-9-5-4-7-15-9/h1,4-5,7-8H,6H2 |
InChI Key |
AMNVUXVQFGIBOX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC=CS1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.